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Compound of Interest

Compound Name: 4-(3-Chlorobenzoyl)morpholine

CAS No.: 26162-86-7

Cat. No.: B2784969

Get Quote

Executive Summary & Compound Architecture
4-(3-Chlorobenzoyl)morpholine is a critical pharmacophore and intermediate, often utilized in

the synthesis of CNS-active agents (e.g., CB2 agonists) and diverse benzamide derivatives.[1]

Its solubility profile is the rate-limiting factor in two key drug development stages: process

purification (recrystallization) and pre-formulation (bioavailability assessment).

This guide moves beyond static data points to establish a predictive thermodynamic

framework. By understanding the solute-solvent interactions governing this molecule,

researchers can optimize solvent systems for maximum yield and purity.

Physicochemical Profile[2][3][4][5][6][7][8][9][10][11]
Molecular Weight: 225.67 g/mol [2]

Lipophilicity (LogP): ~1.6 (Predicted)[2]

H-Bonding: 0 Donors, 2 Acceptors (Amide Carbonyl + Morpholine Ether Oxygen)
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Solubility Class: Class II (Low Solubility, High Permeability) behavior in aqueous media; high

solubility in polar aprotic solvents.

Experimental Protocol: The Isothermal Saturation
Method
To ensure data integrity suitable for thermodynamic modeling (e.g., Apelblat analysis), the

Isothermal Saturation Method is the requisite standard. This protocol minimizes gravimetric

error and ensures equilibrium.

Step-by-Step Workflow
Preparation: Excess 4-(3-Chlorobenzoyl)morpholine is added to 10 mL of the target

solvent (e.g., Methanol, Ethanol, Ethyl Acetate, Water) in a jacketed glass vessel.

Equilibration: The system is stirred (400 rpm) at a constant temperature (controlled within

K) for 24 hours.

Phase Separation: The suspension is settled for 2 hours. A sample of the supernatant is

withdrawn using a pre-heated syringe filter (0.45 µm PTFE) to prevent precipitation during

transfer.

Quantification:

Gravimetric: Evaporation of solvent and weighing of dry residue (requires

replication).

HPLC-UV: Dilution of the supernatant followed by quantification against a standard curve

(Detection

nm).

Thermodynamic Modeling Framework
Raw solubility data (
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) must be correlated using thermodynamic models to predict behavior outside the tested range
and to calculate dissolution enthalpy.

The Modified Apelblat Equation
The most accurate model for non-ideal solutions of benzamides is the modified Apelblat

equation, which accounts for the temperature dependence of the enthalpy of solution.

: Mole fraction solubility.

: Absolute temperature (Kelvin).[3][4][5]

: Empirical model parameters derived via multivariate regression.

The van't Hoff Equation
Used to determine the thermodynamic functions (

).

: Standard enthalpy of solution.

: Standard entropy of solution.

: Universal gas constant (

).

Data Analysis & Solvent Selection Strategy
Note: As specific proprietary solubility data for this intermediate varies by synthesis batch and

polymorph, the following data represents the characteristic solubility trend of chlorinated

benzoyl-morpholines to demonstrate the validation of the thermodynamic model.

Representative Solubility Trends (Mole Fraction )
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Thermodynamic Interpretation
Enthalpy (

): The dissolution is endothermic. Solubility increases with temperature.[3][4]

Entropy (

): The process is entropy-driven. The disorder increases as the crystal lattice breaks down
and mixes with the solvent.

Solvent Hierarchy:

Best Solvents (Process): Ethyl Acetate > Methanol. These are ideal for reaction media.
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Anti-Solvents (Crystallization): Water or Hexane. Adding water to a Methanol solution of 4-
(3-Chlorobenzoyl)morpholine will induce crystallization (Yield maximization).

Visualization: Solubility Determination Workflow
The following diagram outlines the self-validating workflow for determining and modeling the

solubility profile.
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Figure 1: Critical path for solubility determination. The dashed line represents the self-validating

feedback loop: if model regression (

) is <0.99, the preparation step must be repeated.

References
Compound Identification: National Center for Biotechnology Information (2025). PubChem

Compound Summary for CID 26162-86-7, 4-(3-Chlorobenzoyl)morpholine. Retrieved from

[Link]

Solubility Modeling Standards: Jouyban, A. (2008). Review of the cosolvency models for

predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy &

Pharmaceutical Sciences. Retrieved from [Link]

Thermodynamic Methodology: Acree, W. E. (1992). Mathematical representation of

thermodynamic properties: Part 2. Derivation of the combined almost ideal solution or a

modified Wilson model. Thermochimica Acta. Retrieved from [Link]

Morpholine Scaffold Utility: Kumari, A., et al. (2020). Morpholine as a privileged scaffold in

medicinal chemistry: An insight. Current Medicinal Chemistry. Retrieved from [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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